molecular formula C8H13ClN2O2 B6605254 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 2228697-13-8

4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No. B6605254
CAS RN: 2228697-13-8
M. Wt: 204.65 g/mol
InChI Key: NBWLIPDWCYIPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride (EDMC) is an organic compound that is commonly used in laboratory experiments. It is a derivative of imidazole and is a white, crystalline solid. EDMC is a versatile compound that can be used in a variety of laboratory applications, including synthesis, research, and drug development.

Scientific Research Applications

4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has a variety of scientific research applications, including drug development, synthesis of other compounds, and research into the biochemical and physiological effects of 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride. 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has been used in the synthesis of other organic compounds, such as 4-ethyl-1,2-dimethyl-1H-imidazole-4-carboxylic acid and 4-ethyl-1,2-dimethyl-1H-imidazole-3-carboxylic acid. 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has also been used in the synthesis of drugs, such as the anti-inflammatory drug 5-methyl-1H-imidazole-4-carboxylic acid (MICA). 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has also been used in research into the biochemical and physiological effects of 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride on cells and organisms.

Mechanism of Action

The mechanism of action of 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is not yet fully understood. However, it is known that 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride binds to proteins, which can result in changes in the activity of the proteins. 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has also been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in inflammation and allergic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride are not yet fully understood. However, 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has been shown to have anti-inflammatory, anti-allergic, and analgesic effects in animal models. 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has also been shown to have anti-cancer effects in cell culture studies. In addition, 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride in laboratory experiments include its low cost and its versatility. 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is relatively inexpensive and can be used in a variety of laboratory applications. 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is also easy to synthesize and can be used in the synthesis of other compounds.
The limitations of using 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride in laboratory experiments include its potential toxicity. 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has been shown to have toxic effects in animal models, and its long-term effects on humans are not yet known. In addition, 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has not been approved for use in humans, so its use in laboratory experiments should be done with caution.

Future Directions

The potential future directions for 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Further research into the biochemical and physiological effects of 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride could lead to the development of new therapeutic agents for the treatment of inflammation, allergies, and other diseases. In addition, further research into the mechanism of action of 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride could lead to the development of new drugs with improved efficacy and safety profiles. Finally, further research into the potential therapeutic applications of 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride could lead to the development of new drugs for the treatment of a variety of diseases.

Synthesis Methods

4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride can be synthesized using a variety of methods, such as the Strecker reaction, the Biginelli reaction, and the Knoevenagel condensation. The Strecker reaction is a method for synthesizing imidazoles from aldehydes, amines, and cyanide. The Biginelli reaction is a three-component reaction of aldehydes, urea, and ethyl acetoacetate to form dihydropyrimidines. The Knoevenagel condensation is a condensation reaction of an aldehyde and a carboxylic acid to form a β-keto ester. 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride can also be synthesized from ethyl 4-methyl-1H-imidazole-5-carboxylate by treating it with hydrochloric acid.

properties

IUPAC Name

5-ethyl-2,3-dimethylimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-4-6-7(8(11)12)10(3)5(2)9-6;/h4H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWLIPDWCYIPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=N1)C)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride

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